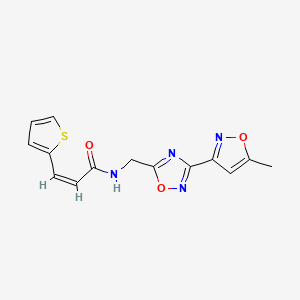
3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-N-(2-(1H-indol-3-yl)ethyl)acrylamide, also known as EIAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EIAC belongs to the class of acrylamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Protein Conformational Changes
Acrylamide derivatives are instrumental in biochemical research for understanding protein structures and dynamics. Specifically, acrylamide acts as an efficient quencher of tryptophanyl fluorescence, enabling the discrimination of the exposure degree of tryptophan residues in proteins. This property is utilized to study protein conformational changes, such as the acid-induced expansion of human serum albumin and inhibitor binding to enzymes. The quenching reaction involves direct physical contact between the quencher and an excited indole ring, which provides insights into the steady-state and dynamic exposure of residues within a protein. This method's value lies in its ability to detect subtle changes in protein conformation and interaction with other molecules, facilitating a deeper understanding of protein function and interaction mechanisms (Eftink & Ghiron, 1976).
Corrosion Inhibition
Recent studies have explored the application of acrylamide derivatives as corrosion inhibitors, particularly for metals like copper in acidic environments. Research involving synthetic acrylamide derivatives has demonstrated their efficacy in preventing copper corrosion in nitric acid solutions. These compounds, characterized using various spectroscopic and electrochemical methods, have shown promise as mixed-type inhibitors, effectively reducing the corrosion rate of copper. This research opens new avenues for developing more efficient and environmentally friendly corrosion inhibitors for industrial applications (Abu-Rayyan et al., 2022).
Enhanced Nonlinear Optical Limiting
Acrylamide derivatives have been identified as key components in the synthesis of materials with enhanced nonlinear optical properties. Studies on thiophene dyes incorporating acrylamide structures have shown significant potential for applications in optoelectronic devices, particularly for protecting human eyes and optical sensors. These materials exhibit strong nonlinear absorption and optical limiting behavior under laser excitation, attributed to two-photon absorption processes. Such properties are crucial for developing advanced photonic devices capable of managing intense light sources, contributing to safer and more effective optical communication technologies (Anandan et al., 2018).
Drug Delivery Systems
The application of acrylamide derivatives extends into the biomedical field, particularly in designing drug delivery systems. Research on poly (hydroxy ethyl methyl acrylamide-co-acrylic acid) microspheres, crosslinked with N,N′-Methylenebisacrylamide, has highlighted their potential as pH-sensitive carriers for controlled drug release. These microspheres exhibit desirable characteristics, such as improved solubility and thermal responsiveness, making them suitable for targeted drug delivery applications. The ability to fine-tune their properties through chemical modification underscores the versatility of acrylamide derivatives in creating more effective and responsive drug delivery vehicles (Swamy et al., 2013).
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-25-18-10-7-16(8-11-18)9-12-21(24)22-14-13-17-15-23-20-6-4-3-5-19(17)20/h3-12,15,23H,2,13-14H2,1H3,(H,22,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZDTXWIAIDEC-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2940149.png)

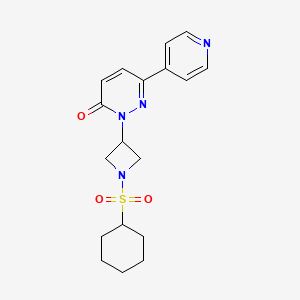
![2-amino-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2940156.png)
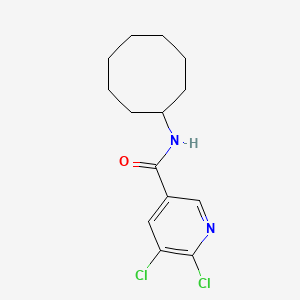

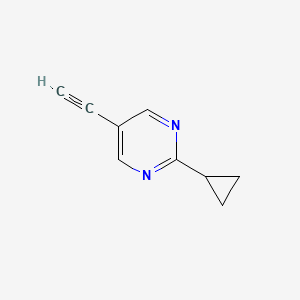
![2-Methylpropyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2940161.png)

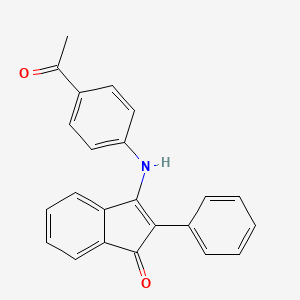
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2940168.png)

